21-Fluoroprednisone
Overview
Description
21-Fluoroprednisone is a synthetic corticosteroid that has been fluorinated at the 21st position. This modification enhances its binding affinity and metabolic stability, making it a valuable compound for various scientific and medical applications. It is particularly noted for its potential use in neuro-PET studies due to its ability to bind to glucocorticoid receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions: 21-Fluoroprednisone can be synthesized through a process involving tosylate displacement. The synthesis typically involves the use of no-carrier-added fluorine-18-labeled fluoroprednisone. The reaction is carried out in a radiochemical yield of 2%–8% within 80 minutes from the end of cyclotron bombardment .
Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions to ensure high yield and purity. The use of advanced chromatographic techniques is essential for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions: 21-Fluoroprednisone undergoes various chemical reactions, including:
Oxidation: Conversion to 21-fluoroprednisolone.
Reduction: Formation of 20-dihydro-21-fluoroprednisone.
Substitution: Tosylate displacement to introduce the fluorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Tosylate displacement using fluorine-18.
Major Products:
Oxidation: 21-Fluoroprednisolone.
Reduction: 20-Dihydro-21-fluoroprednisone.
Scientific Research Applications
21-Fluoroprednisone has a wide range of applications in scientific research:
Chemistry: Used as a ligand in neuro-PET studies to investigate glucocorticoid receptor expression.
Biology: Helps in studying the metabolic pathways and receptor binding of corticosteroids.
Medicine: Potential use in imaging studies to diagnose and monitor diseases involving glucocorticoid receptors.
Mechanism of Action
21-Fluoroprednisone exerts its effects by binding to glucocorticoid receptors, which are nuclear hormone receptors that regulate various cellular processes, including catabolism and apoptosis. Upon binding, it modulates the transcriptional activity of these receptors, leading to changes in protein synthesis and cellular responses .
Comparison with Similar Compounds
Prednisone: A widely used corticosteroid with similar anti-inflammatory properties but without the fluorine modification.
Fludrocortisone: Another fluorinated corticosteroid used for its mineralocorticoid activity.
Uniqueness of 21-Fluoroprednisone:
Enhanced Binding Affinity: The fluorine modification at the 21st position increases its binding affinity to glucocorticoid receptors.
Metabolic Stability: The fluorine atom enhances the metabolic stability, making it more effective for imaging studies and therapeutic applications.
Properties
IUPAC Name |
(8S,9S,10R,13S,14S,17R)-17-(2-(18F)fluoranylacetyl)-17-hydroxy-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FO4/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-15,18,26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,18+,19-,20-,21-/m0/s1/i22-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWLPAPHNPKYGT-JHZVGIEFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(=O)C3C(C1CCC2(C(=O)CF)O)CCC4=CC(=O)C=CC34C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC(=O)[C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)C[18F])O)CCC4=CC(=O)C=C[C@]34C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00911743 | |
Record name | 21-(~18~F)Fluoro-17-hydroxypregna-1,4-diene-3,11,20-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00911743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110558-69-5 | |
Record name | Pregna-1,4-diene-3,11,20-trione, 21-(fluoro-18F)-17-hydroxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110558-69-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 21-Fluoroprednisone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110558695 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 21-(~18~F)Fluoro-17-hydroxypregna-1,4-diene-3,11,20-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00911743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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